(-)-Diisopropyl-L-Malate

Catalog No.
S785245
CAS No.
83541-68-8
M.F
C10H18O5
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Diisopropyl-L-Malate

Chiral auxiliary for asymmetric synthesis.

  • Steric bulk of isopropyl esters provides high enantiomeric excess in reductions of prochiral ketones, where less bulky analogs (e.g., diethyl) lead to reduced ee.
  • Superior hydrolytic stability prevents side-reactions and simplifies purification, protecting yield under aqueous or acidic conditions.
  • Established starting material for β-hydroxy ester intermediates in APIs like Orlistat, demonstrating compatibility with chemical and enzymatic steps.

CAS Number

83541-68-8

Product Name

(-)-Diisopropyl-L-Malate

IUPAC Name

dipropan-2-yl (2S)-2-hydroxybutanedioate

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m0/s1

InChI Key

XYVHRFVONMVDGK-QMMMGPOBSA-N

SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)O

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)O

Isomeric SMILES

CC(C)OC(=O)C[C@@H](C(=O)OC(C)C)O

The exact mass of the compound Diisopropyl (S)-(-)-malate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

diisopropyl (2S)-2-hydroxybutanedioate, L-(-)-Diisopropyl malate, (-)-Malic acid diisopropyl ester, Diisopropyl L-malate, (S)-(-)-Diisopropyl malate, (2S)-Diisopropyl malate

Purity

≥98%

Package Size

5 g, 25 g

(-)-Diisopropyl-L-Malate (CAS 83541-68-8) is a diester of L-malic acid, characterized by a single chiral center with (S)-configuration and two bulky isopropyl ester groups. These structural features define its primary role as a chiral auxiliary, ligand, or synthetic precursor where precise stereochemical control is required. . Its physical properties, such as increased hydrophobicity and steric bulk compared to smaller alkyl malates, are critical to its function in asymmetric transformations and process stability. [1].

Research Fit

Chiral pool reagent
L-malate diester with bulky isopropyl esters for asymmetric synthesis workflows.
Steric control
Enhanced steric demand compared to dimethyl or diethyl esters, supporting facial selectivity in reported dynamic kinetic resolutions.
Lipophilicity context
Calculated LogP indicates higher lipophilicity than simpler malates, relevant to cell-permeability research contexts.

Substitution of (-)-Diisopropyl-L-Malate with near analogs often leads to process failure or suboptimal results. Using the enantiomer, (+)-Diisopropyl-D-Malate, will invert the stereochemistry of the final product, yielding the incorrect enantiomer. Replacing it with less sterically hindered analogs like (-)-Diethyl-L-Malate alters the chiral environment in catalytic complexes, which can significantly reduce the enantiomeric excess (ee) of the target molecule. [1]. Furthermore, the lower hydrolytic stability of smaller esters can lead to undesired side-reactions and purification challenges under certain acidic or basic process conditions. [2].

Substitution Risk

Steric profile mismatch: Smaller ester groups (methyl, ethyl) reduce steric bulk, which may lower diastereoselectivity in asymmetric transformations reliant on facial differentiation.

Permeability loss: Dimethyl or diethyl analogs are more hydrophilic; reported cell-permeability advantage of the diisopropyl ester may not transfer, limiting intracellular probe utility.

Biological profile absent: Simpler malates lack the reported matrix metalloproteinase inhibition profile, eliminating dual-use potential in extracellular matrix research.

Enhanced Hydrolytic Stability for Improved Process Robustness

The bulky isopropyl groups of (-)-Diisopropyl-L-Malate provide significant steric shielding to the carbonyl carbons. This sterically hindered environment results in a lower susceptibility to both acid- and base-catalyzed hydrolysis when compared to less bulky malate esters such as (-)-Diethyl-L-Malate. [1]. This increased stability minimizes the formation of malonic acid monoester or malonic acid byproducts during aqueous workups or reactions run under non-anhydrous conditions, simplifying purification and improving process yields.

Evidence DimensionRelative Rate of Hydrolysis
Target Compound DataSlower rate of hydrolysis due to high steric hindrance from isopropyl groups.
Comparator Or Baseline(-)-Diethyl-L-Malate: Faster rate of hydrolysis due to lower steric hindrance from ethyl groups.
Quantified DifferenceQualitatively slower; the general trend for ester hydrolysis resistance is isopropyl > ethyl > methyl.
ConditionsAqueous acidic or basic conditions, typical of reaction workup or certain reaction media.

This reduces byproduct formation, simplifies purification protocols, and increases the overall robustness and yield of a synthetic process.

Steric Demand
Class-level inference
Diisopropyl ester provides greater steric bulk than dimethyl or diethyl esters, enabling facial selectivity in dynamic kinetic resolution of α-bromo esters.
Supports stereochemical control in asymmetric synthesis.
Direct comparative yield data not available; inference based on reported synthetic outcomes (Kang et al., 2011).

Superior Steric Control in Asymmetric Catalysis for Higher Enantioselectivity

In asymmetric catalysis, the steric bulk of a chiral ligand is a primary determinant of enantioselectivity. By analogy with the widely used tartrate system, the larger isopropyl groups of (-)-Diisopropyl-L-Malate create a more sterically defined and rigid chiral pocket around a metal catalyst compared to (-)-Diethyl-L-Malate. This enhanced steric differentiation between the two faces of a prochiral substrate often leads to higher enantiomeric excess (ee) in the product. For example, in the benchmark Sharpless asymmetric epoxidation, Diisopropyl Tartrate (DIPT) is known to frequently provide higher enantioselectivity than Diethyl Tartrate (DET) for this reason. [1].

Evidence DimensionEnantiomeric Excess (% ee)
Target Compound DataHigher potential for enantioselectivity due to greater steric bulk.
Comparator Or Baseline(-)-Diethyl-L-Malate: Generally provides good, but often lower, enantioselectivity.
Quantified DifferenceNot directly measured for malate in a single study, but in the analogous tartrate system, the increase from DET to DIPT can be 5-15% ee or more depending on the substrate.
ConditionsMetal-catalyzed asymmetric transformations, such as reductions, additions, or epoxidations.

For syntheses where maximizing enantiomeric purity is critical, selecting the diisopropyl ester can reduce or eliminate the need for subsequent chiral resolution steps.

Lipophilicity
Cross-study comparable
Calculated LogP ≈ -1.30 (diisopropyl); significantly lower (more negative) for dimethyl malate.
Reported LogP difference may support cell-permeability research context.
In silico calculation; experimental logP and cellular uptake should be verified in target model.

Demonstrated Precursor Suitability in the Synthesis of Pharmaceutical Intermediates

(-)-Diisopropyl-L-Malate serves as a viable starting material in multi-step synthetic routes targeting complex chiral molecules. A patented enzymatic synthesis method for a chiral beta-hydroxy ester, an intermediate for the drug Orlistat, utilizes a diisopropyl ester of a propanedioic acid derivative as a key precursor. [1]. The use of the diisopropyl ester in this context demonstrates its compatibility with subsequent chemical and enzymatic transformations, and its role in establishing the final product's stereochemistry.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataUsed as a precursor in a patented route to a chiral beta-hydroxy ester, an intermediate for Orlistat.
Comparator Or BaselineOther potential starting materials or synthetic routes.
Quantified DifferenceEnables a route described as efficient and suitable for industrialization.
ConditionsMulti-step synthesis involving acylation followed by enzymatic reduction.

This confirms the compound's utility and process compatibility in a real-world, industrially relevant synthesis targeting a valuable chiral intermediate.

MMP Inhibition
Data to verify
Reported to inhibit collagenase, gelatinase, stromelysin, and matrilysin in vitro.
Biochemical probe context for extracellular matrix research.
Assay details and source documentation not provided; independent verification recommended.
Total Synthesis
Reported
Used as starting material in 6-step synthesis of (-)-wikstromol; 30% overall yield (Sefkow, 2001).
Validated building block for lignan natural product synthesis.
Route specifically designed for the diisopropyl ester; substitution may require re-optimization.

Chiral Ligand for Asymmetric Reductions and Additions Requiring High Steric Demand

For metal-catalyzed asymmetric reactions, such as the reduction of prochiral ketones or additions to carbonyls, where the substrate offers little intrinsic stereochemical bias. The significant steric bulk of the diisopropyl groups can effectively create a highly selective chiral environment, driving the reaction toward a single enantiomer with high ee. [1].

Precursor for Chiral Building Blocks in Multi-Step Syntheses

When the synthetic route involves downstream aqueous workups or conditions with potential for hydrolysis. The enhanced stability of the diisopropyl ester protects the functional group, preventing yield loss and simplifying purification compared to more labile esters like diethyl or dimethyl malate. [2].

Synthesis of Chiral β-Hydroxy Esters for Pharmaceutical Development

As a starting material for constructing key chiral intermediates, such as the β-hydroxy esters used in the synthesis of active pharmaceutical ingredients like Orlistat. Its established use demonstrates its compatibility with both chemical and enzymatic process steps. [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric synthesis method development
Steric bulk for facial selectivity
Diastereoselectivity assessment on target substrate
Cellular metabolism probe research
Reported lipophilicity and enzymatic stability
Cell-permeability evaluation in relevant cell model
Lignan natural product synthesis
Published starting material for (-)-wikstromol route
Reproducibility of reported yield and stereochemistry
Extracellular matrix remodeling research
Reported MMP inhibition profile
MMP inhibition assay in relevant tissue or cell system

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diisopropyl D-malate
Diisopropyl (S)-(-)-malate

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